A Comprehensive Technical Guide to the Physical and Chemical Properties of β-Aescin
A Comprehensive Technical Guide to the Physical and Chemical Properties of β-Aescin
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Aescin, a prominent triterpenoid (B12794562) saponin (B1150181) extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum), is a compound of significant interest in the pharmaceutical and cosmetic industries. Renowned for its potent anti-inflammatory, anti-edematous, and venotonic properties, β-aescin is the principal bioactive constituent responsible for the therapeutic effects of horse chestnut seed extract.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of β-aescin, complete with quantitative data, detailed experimental methodologies, and visualizations of its molecular interactions to support further research and development.
Physicochemical Properties
The physicochemical characteristics of β-aescin are fundamental to its formulation, delivery, and biological activity. A summary of these properties is presented below.
General Properties
| Property | Value | Reference |
| Chemical Formula | C₅₅H₈₆O₂₄ | [3] |
| Molecular Weight | 1131.26 g/mol | [3] |
| CAS Number | 11072-93-8 | [3] |
| Appearance | White amorphous powder or colorless fine crystals.[2] | |
| Melting Point | 220-225 °C | [4][5] |
| 222 °C | [3] | |
| pKa | 4.7 ± 0.2 | [1] |
| XLogP3-AA | 0.7 |
Solubility
β-Aescin exhibits amphiphilic character, with a hydrophobic triterpenoid backbone and a hydrophilic sugar moiety.[1] Its solubility is pH-dependent due to the presence of a carboxylic acid group.[1]
| Solvent | Solubility | Reference |
| Water | Poorly soluble in its neutral form; solubility increases significantly with increasing pH.[1] | |
| Methanol (B129727) | Soluble | [1] |
| Ethanol (B145695) | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [6] |
| Dimethylformamide (DMF) | ~20 mg/mL | [6] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~5 mg/mL | [6] |
| Benzene | Insoluble | [7] |
| Chloroform | Insoluble | [7] |
| Acetone | Insoluble | [7] |
| Carbon Tetrachloride | Insoluble | [7] |
Experimental Protocols
This section details the methodologies for the extraction, purification, and characterization of β-aescin.
Extraction and Isolation of β-Aescin
A simplified process for obtaining β-aescin from Indian horse chestnut (Aesculus indica) seeds involves the following steps:[4][5]
-
Preparation of Plant Material : Collect, dry, and grind the seeds into a powder.
-
Extraction : Extract the powdered seeds with an aqueous solution of a low molecular weight alcohol, such as methanol or ethanol (in a 1:1 to 8:2 alcohol to water ratio).
-
Solvent Removal and Fractionation : Remove the alcohol from the extract and fractionate the remaining aqueous layer with n-butanol or isopropanol (B130326) saturated with water.
-
Base Treatment : Treat the n-butanol/isopropanol extract with a 0.5-1.0% solution of sodium or potassium hydroxide (B78521) in a separating funnel, followed by separation of the organic layer.
-
Washing and Purification : Wash the organic layer with water saturated with butanol. Subsequently, pass the organic layer through a column of acidic alumina.
-
Final Product : Concentrate the purified organic layer to yield a white amorphous powder of β-aescin.
An alternative method utilizes fresh, frozen chestnuts to prevent the isomerization of β-aescin to the less active α-form.[8] The thawed and comminuted chestnuts are extracted with water.[8]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a standard method for the quality control and quantification of β-aescin.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A reversed-phase C18 column (e.g., Gemini C18, 5 µm, 250 mm × 4.6 mm).[9]
-
Mobile Phase : A mixture of acetonitrile (B52724) and 0.1% phosphoric acid solution (40:60 v/v).[9]
-
Elution : Isocratic elution.[9]
-
Flow Rate : 1.0 mL/min.[10]
-
Column Temperature : 25 °C.[9]
-
Detection : UV detection at 220 nm.[9]
-
Sample Preparation : Dissolve a precisely weighed amount of the β-aescin sample in methanol to a known concentration (e.g., 0.2 mg/mL). Filter the solution through a 0.45-µm filter before injection.[9]
Melting Point Determination
The melting point is a crucial indicator of purity.
-
Apparatus : A capillary melting point apparatus.
-
Sample Preparation :
-
Procedure :
-
Place the capillary tube in the heating block of the apparatus.[12]
-
Heat the sample at a slow, controlled rate (approximately 1-2 °C/min) near the expected melting point.[13]
-
Record the temperature at which the substance begins to melt and the temperature at which it becomes completely liquid. This range represents the melting point.[11][13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the β-aescin molecule.
-
Instrumentation : An FTIR spectrometer.
-
Sample Preparation : The sample can be prepared as a KBr pellet or analyzed directly using an attenuated total reflectance (ATR) accessory. For the ATR method, a small amount of the powdered sample is placed on the ATR crystal.
-
Analysis : The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[7] Key characteristic peaks for β-aescin include a broad band around 3400 cm⁻¹ (O-H stretching), a sharp band around 2929 cm⁻¹ (C-H stretching), and a peak around 1647 cm⁻¹ (C=O stretching from the ester and carboxylic acid groups).[7]
Differential Scanning Calorimetry (DSC)
DSC is employed to study the thermal properties of β-aescin, including its melting behavior and purity.
-
Instrumentation : A differential scanning calorimeter.
-
Sample Preparation : Accurately weigh a small amount of the β-aescin sample (typically 1-5 mg) into an aluminum pan and seal it hermetically. An empty sealed pan is used as a reference.
-
Procedure : Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The resulting thermogram will show an endothermic peak corresponding to the melting of the substance.[14][15] The peak temperature provides the melting point, and the peak shape can indicate the purity of the sample.
Signaling Pathways and Molecular Interactions
β-Aescin exerts its pharmacological effects by modulating several key signaling pathways. Understanding these interactions is crucial for drug development.
Inhibition of the NF-κB Signaling Pathway
β-Aescin is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a central regulator of inflammation.[[“]][[“]][18] By suppressing NF-κB activation, β-aescin reduces the expression of pro-inflammatory cytokines.[[“]][[“]]
Caption: β-Aescin inhibits the NF-κB pathway by preventing IKK activation.
Modulation of the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is critical for cell proliferation and survival. β-Aescin has been shown to inhibit this pathway in cancer cells, leading to apoptosis.[19]
Caption: β-Aescin blocks the PI3K/Akt pathway, inhibiting cell survival.
Involvement in the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. β-Aescin can induce apoptosis in cancer cells through the activation of p38 MAPK.[[“]]
Caption: β-Aescin induces apoptosis via the p38 MAPK signaling pathway.
Conclusion
This technical guide has provided a detailed examination of the physical and chemical properties of β-aescin, offering valuable data and methodologies for researchers and professionals in drug development. The comprehensive information on its physicochemical characteristics, coupled with insights into its molecular mechanisms of action, serves as a solid foundation for the rational design of novel formulations and therapeutic applications of this potent natural compound. Further research into the nuanced aspects of its pharmacology and toxicology will continue to unlock the full therapeutic potential of β-aescin.
References
- 1. The Biosurfactant β-Aescin: A Review on the Physico-Chemical Properties and Its Interaction with Lipid Model Membranes and Langmuir Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Escin’s Multifaceted Therapeutic Profile in Treatment and Post-Treatment of Various Cancers: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Aescin | 11072-93-8 | OA10870 | Biosynth [biosynth.com]
- 4. EP1487847B1 - A simple process for obtaining beta-aescin from indian horse chestnut (aesculus indica) - Google Patents [patents.google.com]
- 5. WO2003080636A1 - A simple process for obtaining beta-aescin from indian horse chestnut (aesculus indica) - Google Patents [patents.google.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. impactfactor.org [impactfactor.org]
- 8. scribd.com [scribd.com]
- 9. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
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- 11. davjalandhar.com [davjalandhar.com]
- 12. chem.libretexts.org [chem.libretexts.org]
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- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. consensus.app [consensus.app]
- 17. consensus.app [consensus.app]
- 18. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. β-Escin inhibits the proliferation of osteosarcoma cells via blocking the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
